Cas no 1261869-06-0 (3-Methoxy-2-(trifluoromethoxy)pyrazine)

3-Methoxy-2-(trifluoromethoxy)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-2-(trifluoromethoxy)pyrazine
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- Inchi: 1S/C6H5F3N2O2/c1-12-4-5(11-3-2-10-4)13-6(7,8)9/h2-3H,1H3
- InChI Key: RKJBFQSSLBSTHV-UHFFFAOYSA-N
- SMILES: FC(OC1C(=NC=CN=1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 164
- XLogP3: 1.6
- Topological Polar Surface Area: 44.2
3-Methoxy-2-(trifluoromethoxy)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099000194-500mg |
3-Methoxy-2-(trifluoromethoxy)pyrazine |
1261869-06-0 | 98% | 500mg |
1,042.74 USD | 2021-06-01 | |
Alichem | A099000194-1g |
3-Methoxy-2-(trifluoromethoxy)pyrazine |
1261869-06-0 | 98% | 1g |
1,829.46 USD | 2021-06-01 | |
Alichem | A099000194-250mg |
3-Methoxy-2-(trifluoromethoxy)pyrazine |
1261869-06-0 | 98% | 250mg |
745.68 USD | 2021-06-01 |
3-Methoxy-2-(trifluoromethoxy)pyrazine Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on 3-Methoxy-2-(trifluoromethoxy)pyrazine
Introduction to 3-Methoxy-2-(trifluoromethoxy)pyrazine (CAS No: 1261869-06-0)
3-Methoxy-2-(trifluoromethoxy)pyrazine, identified by its Chemical Abstracts Service (CAS) number 1261869-06-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of both methoxy and trifluoromethoxy substituents on the pyrazine ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of novel bioactive molecules.
The structural features of 3-Methoxy-2-(trifluoromethoxy)pyrazine contribute to its potential applications in medicinal chemistry. The methoxy group (–OCH₃) is a common pharmacophore that can influence both the solubility and metabolic stability of a compound, while the trifluoromethoxy group (–OCH₂CF₃) introduces electron-withdrawing effects and enhances lipophilicity. These modifications are often employed to optimize pharmacokinetic profiles and improve binding affinity to biological targets.
In recent years, there has been a growing interest in pyrazine derivatives as scaffolds for drug discovery. Pyrazines exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 3-Methoxy-2-(trifluoromethoxy)pyrazine makes it an attractive candidate for further investigation into its pharmacological potential.
One of the most compelling aspects of 3-Methoxy-2-(trifluoromethoxy)pyrazine is its utility as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of various analogs with enhanced biological activity. For instance, studies have demonstrated its role in developing inhibitors targeting enzymes involved in cancer metabolism. The trifluoromethoxy group, in particular, has been shown to improve binding interactions with protein receptors due to its ability to modulate electron density and steric hindrance.
Recent advancements in computational chemistry have further highlighted the significance of 3-Methoxy-2-(trifluoromethoxy)pyrazine. Molecular modeling studies suggest that this compound can interact with specific pockets on target proteins, potentially leading to the development of highly selective drugs. These insights have guided experimental efforts to optimize lead compounds derived from this scaffold.
The agrochemical industry has also shown interest in pyrazine derivatives like 3-Methoxy-2-(trifluoromethoxy)pyrazine. Its structural properties make it a promising candidate for developing novel pesticides with improved efficacy and environmental safety. By leveraging the unique electronic characteristics of the methoxy and trifluoromethoxy groups, researchers aim to create compounds that disrupt pest-specific metabolic pathways while minimizing harm to non-target organisms.
In terms of synthetic chemistry, 3-Methoxy-2-(trifluoromethoxy)pyrazine can be synthesized through various routes, including nucleophilic substitution reactions on pre-functionalized pyrazines or multi-step transformations from readily available starting materials. The choice of synthetic pathway often depends on the desired purity and scale of production. Advances in green chemistry have also influenced these methods, emphasizing sustainable practices that reduce waste and energy consumption.
The biological evaluation of 3-Methoxy-2-(trifluoromethoxy)pyrazine has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have indicated that derivatives of this compound exhibit promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth. Additionally, its interaction with bacterial enzymes has been explored as a basis for developing new antibiotics to combat drug-resistant strains.
The role of 3-Methoxy-2-(trifluoromethoxy)pyrazine in drug discovery is further underscored by its presence in several clinical trial candidates. While it may not be used as a drug itself, its derivatives have shown encouraging results in early-phase trials for various diseases. This underscores the importance of heterocyclic compounds like pyrazines as foundations for innovative therapeutic strategies.
Looking ahead, the future research directions involving 3-Methoxy-2-(trifluoromethoxy)pyrazine are likely to focus on expanding its chemical space through novel synthetic methodologies and exploring its potential in combination therapies. The integration of artificial intelligence (AI) tools in drug design is expected to accelerate the discovery process by predicting novel derivatives with enhanced properties.
In conclusion, 3-Methoxy-2-(trifluoromethoxy)pyrazine (CAS No: 1261869-06-0) represents a valuable compound in pharmaceutical and agrochemical research due to its unique structural features and versatile applications. Its role as a scaffold for developing bioactive molecules continues to be explored across various disciplines, highlighting its significance in modern chemical biology.
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